2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone
Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol
Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of biological pathways involving thiophene derivatives
Medicine: Exploration of its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but different functional groups
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar bromothiophene structure with an ethan-1-ol group
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts distinct chemical and physical properties compared to other bromothiophene derivatives .
Properties
Molecular Formula |
C10H13BrOS |
---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
CWPQPDPMHWITMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=C(S2)Br |
Origin of Product |
United States |
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